Herboxidiene
Overview
Description
Herboxidiene is a polyketide molecule that is soluble in polar solvents such as water, ethanol, n-butanol, and acetone but insoluble in non-polar molecules such as hexane . It was first isolated from the fermentation broth of Streptomyces chromofuscus by researchers in Monsanto Company in 1992 .
Synthesis Analysis
Herboxidiene has a complex structural architecture with nine stereocenters . The syntheses of structural variants involved a Suzuki–Miyaura cross-coupling reaction as the key step . The functionalized tetrahydrofuran core has been constructed from commercially available optically active tri-O-acetyl-D-glucal .Molecular Structure Analysis
Herboxidiene consists of a tetrahydropyran acetic acid moiety and a conjugated diene system . Compared to other polyketide compounds, herboxidiene has a unique epoxide functional group .Chemical Reactions Analysis
A number of C-6 modified herboxidiene derivatives have been investigated in an effort to eliminate this stereocenter and to understand the importance of this functionality . The C-6 alkene derivative showed very potent splicing inhibitory activity similar to herboxidiene .Physical And Chemical Properties Analysis
Herboxidiene is a polyketide originally isolated from S. chromofuscus that has diverse biological activities . It inhibits growth of HeLa S3, SK-MEL-2, PC3, A549, and EBC-1 cells with GI 50 values ranging from 7.4 to 62 nM .Scientific Research Applications
Antitumor Activity and Spliceosome Targeting
- Spliceosome Modulation for Anticancer Drugs : Herboxidiene shows promise in anticancer drug development due to its ability to target the spliceosome. Synthetic analogs of herboxidiene have demonstrated cytotoxicity in tumor cell lines and can modulate the alternate splicing of pre-mRNA, suggesting potential for therapeutic applications (Lagisetti et al., 2014).
Structural Modification and Biological Activity
- Novel Derivatives for Diverse Applications : Through the use of cytochrome P450s and glycosyltransferase, various novel derivatives of herboxidiene have been created. These modifications have transformed its activity from anticancer to antibacterial, highlighting the versatility of herboxidiene in different therapeutic contexts (Jha et al., 2015).
Herbicidal Properties
- Herbicide Development : Herboxidiene has shown exceptional phytotoxicity towards a range of broadleaf annual weeds, making it an important lead in the development of herbicides with new modes of action. It blocks the cell cycle in tumor cells, indicating a potential use in treating certain tumors and controlling cholesterol levels (Premraj, 2000).
Antiangiogenic Activity
- Potential in Anticancer Therapy : Herboxidiene exhibits antiangiogenic properties, suggesting its potential as an anticancer agent. It inhibits the proliferation of human umbilical vein endothelial cells and downregulates factors involved in tumor angiogenesis (Jung et al., 2015).
Biosynthesis and Production Enhancement
- Industrial-Scale Production : Due to its various biological activities, there is high demand for herboxidiene production on an industrial scale. Metabolic engineering approaches have been employed to enhance yield, and novel derivatives have been produced through structural diversification (Pokhrel et al., 2015).
Safety And Hazards
Future Directions
Due to multiple promising biological activities, the production of a number of herboxidiene derivatives has been attempted in recent years in a search for the key to improve its potency and to introduce new activities . Structural diversification through combinatorial biosynthesis was attempted, utilizing the heterologous expression of substrate-flexible glucosyltransferase (GT) and cytochrome P450 in Streptomyces chromofuscus to generate structurally and functionally diverse derivatives of herboxidiene .
properties
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXEMUWHQLLTC-LSIVYLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037297 | |
Record name | Herboxidiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Herboxidiene | |
CAS RN |
142861-00-5 | |
Record name | Herboxidiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herboxidiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Herboxidiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HERBOXIDIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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